molecular formula GeNa3 B14296790 Pubchem_71339416 CAS No. 117774-04-6

Pubchem_71339416

Cat. No.: B14296790
CAS No.: 117774-04-6
M. Wt: 141.60 g/mol
InChI Key: LZVJOCOADJRVBY-UHFFFAOYSA-N
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Description

PubChem_71339416 (CID 71339416) is a chemical compound cataloged in the PubChem database, a comprehensive public resource maintained by the National Center for Biotechnology Information (NCBI). PubChem aggregates chemical data from over 400 contributors, including academic institutions, government agencies, and private laboratories. Each compound in PubChem is assigned a unique Compound Identifier (CID), which links to structural, bioactivity, and bibliographic information .

For CID 71339416, the Compound Summary page provides:

  • Chemical structure: A standardized 2-D representation derived from PubChem’s structure standardization pipeline.
  • Descriptors: IUPAC names, molecular formulas, SMILES, InChI keys, and molecular weight.
  • Bioactivity data: If available, results from high-throughput screening (HTS) assays, toxicity studies, and gene/protein interactions.
  • Literature associations: Links to PubMed articles mentioning the compound, sourced via publisher collaborations and text-mining tools .

PubChem3D data for CID 71339416 (if applicable) includes a conformer model with up to 500 energy-minimized 3-D conformers, enabling shape-based similarity analysis .

Properties

CAS No.

117774-04-6

Molecular Formula

GeNa3

Molecular Weight

141.60 g/mol

InChI

InChI=1S/Ge.3Na

InChI Key

LZVJOCOADJRVBY-UHFFFAOYSA-N

Canonical SMILES

[Na].[Na].[Na].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pubchem_71339416 involves several synthetic routes. One common method includes the use of pyrrolopyrazine derivatives, which are synthesized through cyclization, ring annulation, and cycloaddition reactions . These reactions typically require specific catalysts and conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution, hydrolysis, and silicon etherification reactions .

Chemical Reactions Analysis

Types of Reactions

Pubchem_71339416 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Pubchem_71339416 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pubchem_71339416 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem facilitates comparisons between compounds using two primary methods: 2-D structural similarity ("Similar Compounds") and 3-D shape similarity ("Similar Conformers"). Below is a detailed analysis of these approaches, applied to CID 71339416:

2-D Structural Similarity

This method evaluates topological similarity by comparing atom connectivity and bond types. Key findings include:

  • Scaffold Identification: 2-D similarity excels at identifying compounds with shared scaffolds or functional groups. For example, analogs of CID 71339416 with minor substitutions (e.g., methyl or hydroxyl groups) are prioritized .

3-D Shape Similarity

This approach compares the overall 3-D conformation and steric features, critical for predicting macromolecule interactions:

  • Shape Complementarity: CID 71339416’s 3-D neighbors may include compounds with divergent 2-D structures but similar binding modes. Retrospective studies show that 3-D similarity can identify non-obvious analogs with shared biological targets .
  • Coverage: Only ~90% of PubChem compounds (including salts and mixtures) have 3-D conformer models due to computational constraints (e.g., ≤50 non-hydrogen atoms) .
  • Performance : 3-D similarity often outperforms 2-D in virtual screening for targets like GPCRs and kinases, where shape is a critical determinant .

Table 1: Comparison of 2-D vs. 3-D Similarity for CID 71339416

Feature 2-D Similarity 3-D Similarity
Basis Atom connectivity and bond types Molecular shape and conformer alignment
Typical Use Case Scaffold hopping, SAR analysis Virtual screening, binding mode prediction
Bioactivity Relevance High for enzyme inhibitors High for protein-ligand interactions
Data Coverage All PubChem compounds ~90% of PubChem compounds
Key Tools PubChem Structure Search, Substructure filters PubChem3D, Shape-based overlays

Case Study: Complementarity in Drug Discovery

A 2016 analysis of PubChem’s 2-D and 3-D neighbors demonstrated their complementary roles:

  • For the antidepressant sertraline (CID 68617), 2-D neighbors included selective serotonin reuptake inhibitors (SSRIs) with shared tricyclic scaffolds.
  • 3-D neighbors identified dopamine reuptake inhibitors with divergent scaffolds but similar shape, explaining off-target effects .
  • Applying this to CID 71339416, combining 2-D and 3-D similarity could reveal both scaffold-based analogs and shape-matched candidates for multi-target drug design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.